molecular formula C13H14N4.C2H4O2<br>C15H18N4O2 B13780620 5-(Phenylazo)toluene-2,4-diamine monoacetate CAS No. 84434-41-3

5-(Phenylazo)toluene-2,4-diamine monoacetate

Cat. No.: B13780620
CAS No.: 84434-41-3
M. Wt: 286.33 g/mol
InChI Key: TWECYHKZAYJTQK-UHFFFAOYSA-N
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Description

5-(Phenylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,4-diamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,4-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(Phenylazo)toluene-2,4-diamine monoacetate is utilized in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Applied in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-(Phenylazo)toluene-2,4-diamine monoacetate involves its interaction with molecular targets such as enzymes and proteins. The azo group can participate in electron transfer reactions, affecting the activity of these biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylazo)aniline
  • 2-(Phenylazo)aniline
  • 4-(Phenylazo)toluene

Uniqueness

5-(Phenylazo)toluene-2,4-diamine monoacetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to other phenylazo compounds. Its monoacetate form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

84434-41-3

Molecular Formula

C13H14N4.C2H4O2
C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

acetic acid;4-methyl-6-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C13H14N4.C2H4O2/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4)

InChI Key

TWECYHKZAYJTQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.CC(=O)O

Origin of Product

United States

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